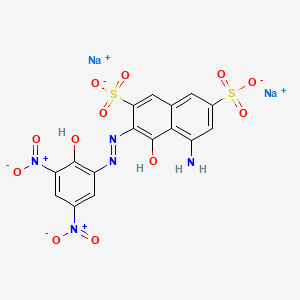
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE is a synthetic azo dye commonly used in various scientific and industrial applications. This compound is known for its vibrant color and is extensively employed in histological practices to discern intricate cellular architectures.
Preparation Methods
The synthesis of DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE typically involves the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt . The reaction conditions often include maintaining a specific pH and temperature to ensure the successful coupling of the diazonium salt with the naphthalenedisulfonic acid derivative. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks
Mechanism of Action
The mechanism of action of DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE involves its interaction with specific molecular targets and pathways. The compound’s azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular structures and functions, making the compound useful in various staining and analytical techniques .
Comparison with Similar Compounds
DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE can be compared with other similar azo compounds, such as:
Acid Red 33:
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt: Known for its use in the synthesis of various azo dyes, this compound shares structural similarities but differs in its specific applications.
The uniqueness of DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE lies in its specific chemical structure, which imparts distinct color properties and reactivity, making it valuable in specialized scientific and industrial applications.
Biological Activity
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate, commonly known as Mordant Green 36 (C.I. 17235), is a synthetic azo dye with notable biological activity. This article explores its chemical properties, synthesis, mechanisms of action, and applications in various fields.
- Molecular Formula : C16H9N5Na2O12S2
- Molecular Weight : 573.38 g/mol
- CAS Number : 3769-61-7
- Solubility : Soluble in water; exhibits different colors depending on pH and concentration.
Synthesis
The synthesis typically involves the diazotization of 2-amino-4,6-dinitrophenol followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions. This process results in the formation of the azo compound characterized by its deep green color in aqueous solutions.
This compound exhibits several biological activities attributed to its structural components:
Biological Applications
The biological activity of this compound has been explored in various contexts:
Case Studies and Research Findings
-
Staining Agent : It is widely used as a staining agent in histological applications due to its ability to bind to cellular components.
Application Description Histology Used for staining tissue samples for microscopic examination. Microbiology Effective in differentiating bacterial species based on cell wall characteristics. -
Toxicological Studies : Research indicates that some azo dyes can be toxic or carcinogenic upon metabolic activation. The safety profile of this compound is still under investigation.
Study Reference Findings Toxicity Assessment Potential toxic effects observed in specific animal models. Mutagenicity Tests Some derivatives show mutagenic potential in vitro.
Environmental Impact
Azo dyes, including this compound, have raised environmental concerns due to their persistence and potential toxicity. Regulatory bodies have begun to scrutinize the use of such compounds in consumer products.
Regulatory Considerations
The compound is subject to various regulations concerning its use in consumer products and industrial applications due to potential health risks associated with azo dyes.
| Regulation | Description |
|---|---|
| REACH Compliance | Requires assessment of risks associated with chemical substances used within the EU. |
| Banned Substances | Some azo dyes are restricted or banned in cosmetics and textiles due to health concerns. |
Properties
CAS No. |
3769-61-7 |
|---|---|
Molecular Formula |
C16H9N5Na2O12S2 |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
disodium;5-amino-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H11N5O12S2.2Na/c17-9-5-8(34(28,29)30)1-6-2-12(35(31,32)33)14(16(23)13(6)9)19-18-10-3-7(20(24)25)4-11(15(10)22)21(26)27;;/h1-5,22-23H,17H2,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
BQGYUNGTFSKSJF-UHFFFAOYSA-L |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)[O-])N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















